molecular formula C13H13N3O5 B13850640 3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid

3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid

Cat. No.: B13850640
M. Wt: 291.26 g/mol
InChI Key: JJGPJHBPFFMAEV-UHFFFAOYSA-N
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Description

3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid is a complex organic compound with the molecular formula C13H12N2O5. This compound is known for its unique structure, which includes an amino group, a piperidinyl group, and a benzoic acid moiety. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid typically involves multiple steps. One common method includes the reaction of 3-amino benzoic acid with 2,6-dioxopiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and substituted benzoic acid derivatives .

Scientific Research Applications

3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to various biological effects. The pathways involved may include inhibition of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-2,6-dioxo-piperidine-1-carbonyl)benzoic acid
  • 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentanoic acid

Uniqueness

3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound in scientific research .

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

3-amino-2-[(2,6-dioxopiperidin-3-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C13H13N3O5/c14-7-3-1-2-6(13(20)21)10(7)12(19)15-8-4-5-9(17)16-11(8)18/h1-3,8H,4-5,14H2,(H,15,19)(H,20,21)(H,16,17,18)

InChI Key

JJGPJHBPFFMAEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC=C2N)C(=O)O

Origin of Product

United States

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